molecular formula C6H8N2O4 B14556232 6,6-Dinitrohexa-1,3-diene CAS No. 62115-91-7

6,6-Dinitrohexa-1,3-diene

Cat. No.: B14556232
CAS No.: 62115-91-7
M. Wt: 172.14 g/mol
InChI Key: RNOREQUBLSPKTB-UHFFFAOYSA-N
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Description

6,6-Dinitrohexa-1,3-diene is an organic compound characterized by the presence of two nitro groups attached to a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dinitrohexa-1,3-diene typically involves the nitration of hexa-1,3-diene. One common method is the reaction of hexa-1,3-diene with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dinitrohexa-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dicarboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Dicarboxylic acids or nitro-aldehydes.

    Reduction: Amino derivatives.

    Substitution: Various substituted dienes depending on the nucleophile used.

Scientific Research Applications

6,6-Dinitrohexa-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,6-Dinitrohexa-1,3-diene involves its interaction with molecular targets through its nitro groups and conjugated diene system. The nitro groups can participate in redox reactions, while the conjugated diene system can undergo cycloaddition reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological and chemical systems.

Comparison with Similar Compounds

    1,3-Butadiene: A simple conjugated diene used in polymer synthesis.

    2-Chloro-1,3-butadiene (Chloroprene): Used in the production of synthetic rubber.

    2-Methyl-1,3-butadiene (Isoprene): A key monomer in natural rubber synthesis.

Uniqueness: 6,6-Dinitrohexa-1,3-diene is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential applications compared to other conjugated dienes. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

62115-91-7

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

6,6-dinitrohexa-1,3-diene

InChI

InChI=1S/C6H8N2O4/c1-2-3-4-5-6(7(9)10)8(11)12/h2-4,6H,1,5H2

InChI Key

RNOREQUBLSPKTB-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCC([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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